4-Aminopyridine-2-carboxylic Acid Monohydrate
Overview
Description
4-Aminopyridine-2-carboxylic Acid Monohydrate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-carboxylic Acid Monohydrate is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .
Mode of Action
This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .
Biochemical Pathways
The inhibition of voltage-gated potassium channels affects the neuronal signaling pathways . The elongation of action potentials leads to an increased release of neurotransmitters, which in turn facilitates enhanced neuronal signaling . The downstream effects of this include potential augmentation of synaptic transmission and mitigation of neurological disorders .
Pharmacokinetics
The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . Formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound primarily involve the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters . These effects have the potential to augment synaptic transmission and mitigate neurological disorders .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2-carboxylic Acid Monohydrate typically involves the reaction of pyridine with oxalic acid or its derivatives . The reaction conditions generally include:
Reagents: Pyridine and oxalic acid or oxalic anhydride.
Solvents: Common solvents used include acetone, ethanol, and methanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalysts: In some cases, catalysts such as acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions and yield.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2-carboxylic Acid Monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Nitro derivatives of this compound.
Reduction products: Alcohol derivatives of this compound.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminopyridine-2-carboxylic Acid Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-Aminopyridine-2-carboxylic Acid Monohydrate can be compared with other similar compounds, such as:
- 5-Aminopyridine-2-carboxylic acid
- 2-Amino-isonicotinic acid
- 6-Aminopyridine-3-carboxylic acid
- 3-Aminopyridine-4-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
Uniqueness
- Structural differences : The position of the amino and carboxylic acid groups varies among these compounds, leading to differences in chemical reactivity and biological activity.
- Specific applications : Each compound has unique applications based on its chemical properties and interactions with biological systems.
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H2O/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQNGYNBURFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427475-29-3 | |
Record name | 2-Pyridinecarboxylic acid, 4-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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